α7 nAChR Binding Affinity: 5‑Methyl vs. Unsubstituted and 6‑Methyl Congeners
In the 4‑azabenzoxazole template, the 5‑methyl analogue (compound 24) exhibits an α7 nAChR Ki of 13.5 nM (95% CI 7.31–24.9, n=6), representing a deliberate 6‑fold reduction in affinity relative to the unsubstituted parent (13, Ki = 2.08 nM, 95% CI 1.63–2.66, n=22) and a 5‑fold reduction relative to the 6‑methyl analogue (25, Ki = 2.59 nM, 95% CI 2.11–3.18, n=4) [1]. This moderated affinity was a design objective to minimize on‑target over‑activation while preserving sufficient receptor occupancy for in vivo efficacy [1].
| Evidence Dimension | Rat α7 nAChR binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 13.5 nM (5‑methyl, compound 24) |
| Comparator Or Baseline | Unsubstituted (13): 2.08 nM; 6‑methyl (25): 2.59 nM |
| Quantified Difference | 6.5‑fold lower affinity vs. 13; 5.2‑fold lower affinity vs. 25 |
| Conditions | [¹²⁵I]‑BTX displacement in rat α7‑expressing GH4C1 cells; six‑point concentration–response, triplicate |
Why This Matters
A purchaser can select the 5‑methyl scaffold to avoid excessive receptor activation that may occur with the higher‑affinity unsubstituted or 6‑methyl analogues, providing a pre‑optimized potency window.
- [1] O'Donnell CJ et al. J Med Chem. 2010;53(3):1222‑1237. View Source
